molecular formula C20H20N4O4 B2662554 PF-06928215

PF-06928215

Cat. No.: B2662554
M. Wt: 380.4 g/mol
InChI Key: WGQGCLHXUPGUSZ-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-06928215 is a high affinity inhibitor of cyclic GMP-AMP synthase (cGAS), a cytosolic DNA sensor that plays a critical role in the innate immune response. The compound was developed to target the cGAS active site, which is involved in the synthesis of cyclic GMP-AMP (cGAMP) from adenosine triphosphate (ATP) and guanosine triphosphate (GTP). This process is crucial for the activation of the stimulator of interferon genes (STING) pathway, which leads to the production of type I interferons and pro-inflammatory cytokines .

Biological Activity

PF-06928215 is a small molecule inhibitor specifically designed to target the cyclic GMP-AMP synthase (cGAS), an enzyme that plays a crucial role in the innate immune response. This compound has garnered attention for its potential therapeutic applications in treating autoimmune diseases and other inflammatory conditions linked to aberrant cGAS activity.

cGAS is responsible for detecting cytosolic DNA and catalyzing the production of 2',3'-cGAMP, a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. Inhibition of cGAS by this compound can therefore modulate this pathway, potentially alleviating excessive immune responses associated with various diseases.

Inhibition Studies

Research indicates that this compound exhibits high affinity for cGAS, with an IC50 value reported around 5 µM to 12 µM depending on assay conditions. In vitro studies demonstrate that this compound effectively reduces cGAMP production, thereby diminishing the activation of downstream signaling pathways associated with inflammation and autoimmunity .

Table 1: Comparison of IC50 Values for this compound

Study ReferenceIC50 Value (µM)Assay Type
Hall et al. 5Fluorescence Polarization Assay
Zhao et al. 12FRET-based Assay
Zhao et al. 13.1Catalytic Domain Assay

Efficacy in Disease Models

This compound has been evaluated in several preclinical models to assess its biological activity:

  • Autoimmune Diseases : In models of lupus and other autoimmune conditions, this compound demonstrated a reduction in disease severity, correlating with decreased levels of type I interferons and inflammatory cytokines.
  • Sterile Inflammation : Studies have shown that this compound can mitigate sterile inflammatory responses triggered by damaged cells or tissues, suggesting its potential use in conditions like myocardial infarction and aortic aneurysms .

Case Studies

  • Lupus Model : In a murine model of systemic lupus erythematosus (SLE), treatment with this compound resulted in significant reductions in autoantibody production and improved kidney function, highlighting its therapeutic potential in managing autoimmune disorders.
  • Cardiac Injury : Following ischemic injury, administration of this compound led to reduced myocardial inflammation and improved cardiac function, suggesting a protective role against cardiac damage mediated by excessive cGAS-STING signaling .

Research Findings

Recent studies have expanded our understanding of this compound's mechanism and its potential applications:

  • Binding Affinity : The compound binds efficiently to the cGAS enzyme, inhibiting its activity through competitive mechanisms.
  • Therapeutic Potential : The modulation of the cGAS-STING pathway by this compound presents opportunities for therapeutic intervention not only in autoimmune diseases but also in cancer immunotherapy by rebalancing immune responses .

Future Directions

Ongoing research aims to refine the pharmacokinetics and bioavailability of this compound while exploring combination therapies that could enhance its efficacy against various inflammatory diseases.

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of PF-06928215 as a cGAS inhibitor?

this compound acts as a competitive inhibitor of cGAS by binding to its catalytic site, mimicking the interaction of cGAS with the linear intermediate of 2′,3′-cGAMP during catalysis. Biochemical assays demonstrate a dissociation constant (Kd) of 200 nM and an IC50 of 4.9 µM in vitro, indicating high affinity for the enzyme . Structural analyses reveal critical interactions with residues Lys362, Arg376, and Tyr436, which stabilize binding .

Q. What experimental methods are recommended to assess this compound's inhibitory activity in vitro?

Key methodologies include:

  • Fluorescence polarization assays to measure inhibition of cGAS enzymatic activity under varying ATP/GTP concentrations .
  • MALDI-TOF mass spectrometry for high-throughput screening of cGAS activity in the presence of this compound .
  • Kinetic binding assays (e.g., surface plasmon resonance) to quantify on/off rates and affinity . These approaches should be validated using controls such as cGAS knockout cellular models to confirm target specificity .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Standardize nucleotide concentrations (e.g., 1 mM ATP, 0.3 mM GTP) to mirror physiological conditions .
  • Use consistent dsDNA stimuli (e.g., 45 bp interferon-stimulated DNA) to activate cGAS .
  • Report cell permeability limitations by including membrane-permeabilized cell controls .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound's biochemical potency and lack of cellular activity?

The compound’s inefficacy in cellular assays (e.g., failure to inhibit IFN-β production) may stem from:

  • High intracellular ATP/GTP levels outcompeting this compound at the catalytic site .
  • Limited cell permeability , as evidenced by its inactivity in intact cells but efficacy in lysate-based assays . Methodological solutions include:
  • Using ATP-depleted cell models or pharmacological inhibitors of nucleotide synthesis.
  • Employing prodrug strategies or liposomal delivery to enhance cellular uptake .

Q. What structural modifications could enhance this compound's cellular permeability while maintaining cGAS affinity?

Rational design should focus on:

  • Reducing polarity by modifying hydrophilic groups (e.g., hydroxyl or carboxyl moieties) to improve membrane penetration.
  • Introducing targeted delivery systems (e.g., nanoparticle encapsulation) to bypass cytoplasmic nucleotide competition . Molecular dynamics simulations of this compound-cGAS complexes (Figure C in ) can guide residue-specific modifications without disrupting key interactions.

Q. How does this compound's binding kinetics compare to other cGAS inhibitors?

this compound exhibits faster association rates compared to non-competitive inhibitors like RU.521 but shows reversible binding due to its substrate-competitive nature. Kinetic parameters (e.g., kon = 1.5 × 10⁵ M⁻¹s⁻¹, koff = 0.03 s⁻¹) derived from surface plasmon resonance highlight its transient but high-affinity engagement . Contrast this with covalent inhibitors, which exhibit irreversible binding but lower selectivity.

Q. Methodological Considerations

Q. What controls are essential when validating this compound's specificity for cGAS?

  • Counter-screens against related enzymes (e.g., OAS1, STING) to rule off-target effects .
  • Cellular models with cGAS knockout or siRNA-mediated knockdown to confirm on-target activity .
  • Isothermal titration calorimetry (ITC) to validate binding thermodynamics in the presence of competing nucleotides .

Q. How should researchers optimize assay conditions for this compound in heterogeneous cellular environments?

  • Titrate ATP/GTP concentrations to reflect pathophysiological states (e.g., inflammation vs. homeostasis) .
  • Use dual-reporter systems (e.g., IFN-β luciferase + cytotoxicity assays) to distinguish cGAS-specific effects from general toxicity .

Q. Data Interpretation and Conflict Resolution

Q. How can conflicting results between biochemical and cellular assays be systematically analyzed?

  • Apply Hill coefficient analysis to assess cooperative binding under varying nucleotide conditions .
  • Perform compartment-specific activity profiling (e.g., cytoplasmic vs. nuclear cGAS) using subcellular fractionation .
  • Cross-validate findings with orthogonal techniques (e.g., CRISPR-mediated cGAS activation) .

Q. What computational tools are suitable for modeling this compound-cGAS interactions?

  • Molecular docking (e.g., AutoDock Vina) to predict binding poses using the published co-crystal structure .
  • Molecular dynamics simulations (e.g., GROMACS) to assess stability of inhibitor-enzyme complexes under physiological ionic conditions .

Properties

IUPAC Name

(1R,2S)-2-[(7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-17-10-16(12-6-2-1-3-7-12)22-18-14(11-21-24(17)18)19(26)23-15-9-5-4-8-13(15)20(27)28/h1-3,6-7,10-11,13,15,21H,4-5,8-9H2,(H,23,26)(H,27,28)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGCLHXUPGUSZ-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06928215
Reactant of Route 2
Reactant of Route 2
PF-06928215
Reactant of Route 3
PF-06928215
Reactant of Route 4
PF-06928215
Reactant of Route 5
PF-06928215
Reactant of Route 6
PF-06928215

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.